4-Fluorobenzyl mercaptan

Description

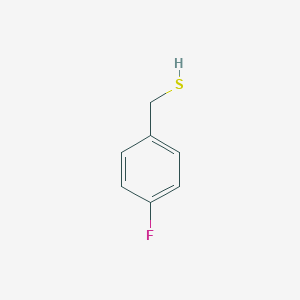

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTRHMNWVZRZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166544 | |

| Record name | p-Fluorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15894-04-9 | |

| Record name | 4-Fluorobenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15894-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorotoluene-alpha-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015894049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Fluorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluorotoluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorobenzyl Mercaptan (CAS 15894-04-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Fluorobenzyl mercaptan, with the CAS number 15894-04-9, is a fluorinated aromatic thiol that serves as a critical building block in various domains of chemical research, most notably in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the benzyl ring imparts unique electronic properties, influencing the reactivity of the thiol group and the overall physicochemical characteristics of the molecule. This guide provides a comprehensive overview of this compound, including its properties, synthesis, purification, analytical characterization, and key applications, with a focus on providing practical, in-depth knowledge for laboratory professionals.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor, typical of mercaptans.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 15894-04-9 | [2] |

| Molecular Formula | C₇H₇FS | [2] |

| Molecular Weight | 142.19 g/mol | [2] |

| Boiling Point | 72-74 °C at 15 mmHg | [2] |

| Density | 1.157 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.545 | [2] |

| Flash Point | 76.67 °C (170.0 °F) - closed cup | [2] |

| SMILES | FC1=CC=C(CS)C=C1 | |

| InChI | 1S/C7H7FS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the nucleophilic substitution of a suitable 4-fluorobenzyl halide with a sulfur nucleophile. Two common and effective methods are detailed below.

Method 1: From 4-Fluorobenzyl Halide and Thiourea

This is a widely used and reliable two-step method for the preparation of thiols from alkyl halides. The reaction proceeds via the formation of a stable isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired mercaptan.

Reaction Scheme:

Figure 1: Synthesis of this compound via the Thiourea Route.

Experimental Protocol:

Step 1: Formation of S-(4-Fluorobenzyl)isothiouronium Halide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzyl chloride or bromide (1.0 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The isothiouronium salt will often precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration and wash with a small amount of cold solvent. The salt can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Suspend the S-(4-fluorobenzyl)isothiouronium halide in water in a round-bottom flask.

-

Add a solution of a strong base, such as sodium hydroxide (2.0-2.5 equivalents), to the suspension.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Method 2: Direct Thiolation with Sodium Hydrosulfide

This one-step method offers a more direct route to the mercaptan, although it may sometimes lead to the formation of the corresponding dialkyl sulfide as a byproduct.[3][4] The use of a phase-transfer catalyst can improve the yield and selectivity of the reaction.[3]

Reaction Scheme:

Figure 2: Direct Synthesis of this compound using Sodium Hydrosulfide.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a solution of sodium hydrosulfide (1.1-1.5 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF).[3]

-

Optionally, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05-0.1 equivalents).[3]

-

Slowly add a solution of 4-fluorobenzyl chloride or bromide (1.0 equivalent) in the same solvent to the reaction mixture at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 8-10 hours.[3] Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, and then dry over an anhydrous drying agent.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

Purification

Crude this compound often contains unreacted starting materials or byproducts such as bis(4-fluorobenzyl) sulfide. Purification is typically achieved by vacuum distillation .[1][5]

Experimental Protocol: Vacuum Distillation

-

Set up a short-path distillation apparatus. Ensure all glassware is dry and the joints are well-sealed.

-

Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Gradually apply vacuum to the system. A pressure of around 15 mmHg is typically suitable.[2]

-

Gently heat the distillation flask using a heating mantle or an oil bath.

-

Collect the fraction that distills at the expected boiling point (72-74 °C at 15 mmHg).[2]

-

It is advisable to collect a small forerun to remove any lower-boiling impurities.

-

Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃):

-

δ ~7.20-7.35 ppm (m, 2H): Aromatic protons ortho to the -CH₂SH group.

-

δ ~6.95-7.05 ppm (m, 2H): Aromatic protons ortho to the fluorine atom.

-

δ ~3.70 ppm (d, J ≈ 7.5 Hz, 2H): Methylene protons (-CH₂-). The doublet is due to coupling with the thiol proton.

-

δ ~1.70 ppm (t, J ≈ 7.5 Hz, 1H): Thiol proton (-SH). The triplet is due to coupling with the adjacent methylene protons.

¹³C NMR (in CDCl₃):

-

δ ~161-164 ppm (d, ¹JCF ≈ 245 Hz): Carbon atom attached to fluorine (C-F).

-

δ ~138-140 ppm (d, ⁴JCF ≈ 3 Hz): Quaternary aromatic carbon attached to the -CH₂SH group.

-

δ ~130-132 ppm (d, ³JCF ≈ 8 Hz): Aromatic carbons ortho to the -CH₂SH group.

-

δ ~114-116 ppm (d, ²JCF ≈ 21 Hz): Aromatic carbons ortho to the fluorine atom.

-

δ ~28-30 ppm: Methylene carbon (-CH₂-).

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[6][7]

-

~2550-2600 cm⁻¹ (weak): S-H stretching vibration, a characteristic peak for mercaptans.

-

~3030-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching of the methylene group.

-

~1600 cm⁻¹, ~1500 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1220-1240 cm⁻¹ (strong): C-F stretching vibration.

-

~800-850 cm⁻¹: Out-of-plane C-H bending for a 1,4-disubstituted benzene ring.

Key Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of compounds, particularly in the field of medicinal chemistry.

Synthesis of Biologically Active Molecules

The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and bioavailability.[8][9] this compound serves as a precursor for introducing the 4-fluorobenzylthio moiety into target molecules.

A notable example is its use in the synthesis of degradation products of fluorapacin (bis(4-fluorobenzyl)trisulfide), a promising anticancer agent.[2][8][10] this compound can be used to synthesize bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide for stability and degradation studies of fluorapacin.[2]

Figure 4: Reaction of this compound with p-Chloranil.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. It has a very strong and unpleasant odor (stench). [1]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A multi-purpose combination respirator cartridge is recommended. [2]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. [1]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a versatile and important building block in organic synthesis, with significant applications in the development of new pharmaceuticals and functional materials. Its synthesis is achievable through well-established methods, and its purification and characterization can be performed using standard laboratory techniques. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- Google Patents. CN105272902A - Simple method for preparing mercaptan through one-step method.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- SpectraBase. This compound, S-trifluoroacetyl-. [Link]

- Xiao, Z., et al. (2009). Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics. Molecular Cancer Therapeutics, 8(12), 3318-30.

- Ashworth, I. W., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 860-867.

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

- Jack Westin.

- Nichols, L. (2022, April 8).

- Google Patents.

- Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Google Patents.

- InstaNANO.

- Organic Syntheses. 2-Cyanoethanethiol. [Link]

- Bao, Y., et al. (2008). Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 664-671.

- Koyama, Y., & Umezawa, S. (2009). Total synthesis and development of bioactive natural products. The Journal of antibiotics, 62(9), 453–479.

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Mohamad, N., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.

- Bao, Y., et al. (2008). Crystal Structure Determination of New Antimitotic Agent Bis(p-fluorobenzyl)trisulfide. Journal of Chemical Crystallography, 38(10), 769-773.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- de la Fuente-Salcido, N. M., et al. (2013). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 12(5), 524-540.

- Wang, Y., et al. (2024).

- Dömling, A. (2013). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Current Opinion in Chemical Biology, 17(3), 361-368.

- Google Patents. WO2001021734A1 - Process for the removal of mercaptans.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]

- 4. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]

- 5. jackwestin.com [jackwestin.com]

- 6. instanano.com [instanano.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Role of Fluorinated Thiols in Modern Chemistry

An In-depth Technical Guide to 4-Fluorobenzyl Mercaptan: Properties, Synthesis, and Applications

This compound, also known as (4-fluorophenyl)methanethiol, is a pivotal organosulfur compound that serves as a versatile building block in organic synthesis. Its structure, which combines a reactive thiol group with a fluorinated aromatic ring, imparts unique chemical properties that are highly sought after in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate a molecule's pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutics[1]. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a strong, unpleasant "stench" typical of thiols[2][3]. Its physical and chemical properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 15894-04-9 | [4][5][6][7] |

| Molecular Formula | C₇H₇FS | [2][6][8][9] |

| Molecular Weight | 142.19 g/mol | [2][4][7][9] |

| Appearance | Clear colorless to pale yellow liquid | [2][8][9] |

| Density | 1.157 g/mL at 25 °C | [3][4][10] |

| Boiling Point | 72-74 °C at 15 mmHg | [3][4][7][10] |

| Refractive Index (n20/D) | 1.545 | [3][4][7][10] |

| Flash Point | 76 °C / 168.8 °F (closed cup) | [2][7][10] |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide | [3] |

| Octanol/Water Partition Coeff. (logP) | 2.256 (Calculated) | [11] |

| Storage Class | 10 - Combustible liquids | [7][10] |

Synthesis of this compound

The synthesis of thiols is a fundamental transformation in organic chemistry. For this compound, the most common and reliable laboratory-scale preparations involve the nucleophilic substitution of a 4-fluorobenzyl halide with a thiolating agent. The use of thiourea is often preferred over sodium hydrosulfide as it minimizes the formation of the corresponding dialkyl sulfide as a byproduct[12].

The reaction proceeds via the formation of a stable isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired thiol. This two-step process is generally high-yielding and provides a product of sufficient purity for most applications.

Logical Workflow for Synthesis

Caption: Key Reaction Pathways for this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical industry.

-

Anticancer Agents: It is a key starting material for the synthesis of related substances and degradation products of Fluorapacin (bis(4-fluorobenzyl)trisulfide), a promising anticancer drug candidate. Understanding these related substances is crucial for stability studies and regulatory submissions.[10][13]

-

Fluorinated Building Block: As a fluorinated building block, it is used to introduce the 4-fluorobenzylthio moiety into target molecules.[4] The incorporation of fluorine can enhance drug efficacy by improving metabolic stability (blocking sites of oxidation) and increasing binding affinity through favorable electrostatic interactions.

-

Organic Synthesis: It serves as a reagent in the synthesis of various heterocyclic and sulfur-containing compounds.[3][13]

Spectroscopic Characterization

Definitive identification of this compound relies on standard spectroscopic techniques. While specific spectra should be obtained for each batch, the expected characteristics are as follows:

-

¹H NMR:

-

A triplet (or broad singlet) between 1.5-2.0 ppm corresponding to the thiol proton (-SH ), which integrates to 1H. The coupling is to the adjacent methylene protons.

-

A doublet around 3.7 ppm for the methylene protons (-CH₂ -SH), integrating to 2H, coupled to the thiol proton.

-

Two multiplets in the aromatic region (approx. 7.0-7.4 ppm), integrating to 4H total. The signals will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

-

¹³C NMR:

-

A signal for the benzylic carbon (-C H₂-SH) around 28 ppm.

-

Multiple signals in the aromatic region (115-140 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant, and other aromatic carbons will show smaller two- and three-bond couplings.

-

-

IR Spectroscopy:

-

A weak absorption band around 2550-2600 cm⁻¹ characteristic of the S-H stretch.

-

Strong absorptions in the 1500-1600 cm⁻¹ range for the aromatic C=C stretching.

-

A strong band around 1220 cm⁻¹ corresponding to the C-F stretch.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 142.

-

Safety, Handling, and Storage

As a reactive thiol, this compound requires careful handling to ensure laboratory safety and maintain chemical integrity.

-

Hazards:

-

Health: Causes skin and serious eye irritation. May cause respiratory irritation.[2] It is harmful if swallowed or inhaled.[14]

-

Physical: It is a combustible liquid.[2][14] Vapors may form explosive mixtures with air.

-

Odor: Possesses an extremely powerful and unpleasant stench.[2][3] All work must be conducted in a high-performance chemical fume hood.

-

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Handle in accordance with good industrial hygiene and safety practices.[2]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2][14][15]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][14][15]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

References

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 15894-04-9).

- ChemBK. (2024, April 9). 4-Fluoro benzyl mercaptan.

- Fisher Scientific. (n.d.). Safety Data Sheet: this compound.

- Bio-Rad Laboratories. (n.d.). This compound, S-trifluoroacetyl-. SpectraBase.

- LookChem. (n.d.). mercaptan suppliers USA.

- Organic Syntheses. (n.d.). 2-CYANOETHANETHIOL.

- National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. PubChem Blog.

- PrepChem.com. (n.d.). Preparation of benzyl mercaptan.

- INDOFINE Chemical Company, Inc. (n.d.). 4-FLUOROBENZYL THIOL.

- Mol-Instincts. (n.d.). This compound.

- Chemistry LibreTexts. (2020, March 16). 8.4: Thiols (Mercaptans).

- Ru, T., Zhao, Y., & Liu, S. (2017). Application of Reagents Replacing Mercaptan in Organic Synthesis. Chemical Engineering Transactions, 59, 859-864.

- Google Patents. (n.d.). WO2000034235A1 - Oxidation of mercaptans to disulfides.

- Gesmundo, C. (n.d.). The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis.

- Mercapta(i)n Obvious. (2018, September 2). synthesis of thiols from haloalkanes [Video]. YouTube.

- Franco, D., et al. (2020). Characteristics and Treatment of Wastewater from the Mercaptan Oxidation Process: A Comprehensive Review. Molecules, 25(7), 1649.

- Bryan Research & Engineering - ProMax. (2020, June 2). Caustic and Mercaptan Oxidation [Video]. YouTube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. chembk.com [chembk.com]

- 4. 4-氟苄基硫醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 15894-04-9 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound 96 15894-04-9 [sigmaaldrich.com]

- 8. A10126.03 [thermofisher.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound 96 15894-04-9 [sigmaaldrich.com]

- 11. This compound (CAS 15894-04-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 4-氟苄基硫醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound | 15894-04-9 | TCI AMERICA [tcichemicals.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to (4-Fluorophenyl)methanethiol

Abstract

(4-Fluorophenyl)methanethiol, commonly known as 4-Fluorobenzyl mercaptan, is a fluorinated aromatic thiol of significant interest in synthetic organic chemistry and medicinal chemistry. Its unique combination of a reactive thiol group and a fluorinated benzyl moiety makes it a valuable building block for introducing the fluorobenzylthio- group into molecules, a common strategy in the design of pharmacologically active compounds. This guide provides a comprehensive overview of the essential physicochemical properties, spectral characteristics, reactivity, and handling of this compound. It includes field-proven experimental protocols for its synthesis and purity assessment, designed to be self-validating and reproducible. The causality behind experimental choices is explained, grounding the practical information in established chemical principles to support advanced research and development applications.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in a laboratory setting. This compound is a distinct organosulfur compound whose properties are largely defined by its functional groups: the thiol (-SH), the methylene bridge (-CH₂-), and the 4-fluorophenyl ring.

Identifiers

For unambiguous identification and literature searching, the following identifiers are critical.

-

Common Name: this compound[1]

-

Systematic IUPAC Name: (4-Fluorophenyl)methanethiol[2]

-

Synonyms: 4-Fluorobenzenemethanethiol, p-Fluorotoluene-α-thiol[1][3]

-

CAS Number: 15894-04-9

-

Molecular Formula: C₇H₇FS

-

Molecular Weight: 142.19 g/mol [4]

-

InChI Key: RKTRHMNWVZRZJQ-UHFFFAOYSA-N[4]

Physicochemical Data

The physical state, volatility, and solubility dictate the appropriate conditions for storage, handling, and reaction workup. The data below has been consolidated from leading chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Odor | Characteristic strong, unpleasant stench | |

| Boiling Point | 72-74 °C at 15 mmHg (20 mbar) | [4] |

| Density | 1.157 g/mL at 25 °C | [4] |

| Refractive Index (nD20) | 1.545 | [4] |

| Flash Point | 76.7 °C (170.0 °F) - closed cup | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, THF). |

Table 1: Key Physicochemical Properties of this compound

Expert Insight: The boiling point under reduced pressure indicates that this compound can be effectively purified by vacuum distillation. Its insolubility in water is advantageous for aqueous workups, allowing for straightforward separation via an organic extraction phase. Its characteristic stench is a critical safety indicator, but also necessitates handling exclusively within a certified chemical fume hood.

Spectral Data and Structural Characterization

Structural confirmation is paramount for ensuring the integrity of starting materials in a synthetic workflow. Below are the key spectral features for this compound.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern. The NIST WebBook archives EI-MS data for this compound.[3]

-

Molecular Ion (M⁺): The most critical peak will be the molecular ion at m/z = 142, corresponding to the molecular weight of C₇H₇FS.

-

Key Fragments: A prominent peak is expected at m/z = 109, corresponding to the [M - SH]⁺ fragment (the 4-fluorotropylium ion), which is a characteristic and stable benzylic cation. Another significant fragment would be at m/z = 91, representing the loss of both fluorine and the thiol group, forming the tropylium ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum.[6]

-

S-H Stretch: A weak, sharp absorption is expected in the range of 2550-2600 cm⁻¹. This peak is characteristically weak and can sometimes be missed, but its presence is a definitive indicator of the thiol group.

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorptions for the -CH₂- group will be observed in the 2850-2960 cm⁻¹ range.

-

C=C Stretch (Aromatic): Several peaks will be present in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

-

C-F Stretch: A strong, characteristic absorption is expected in the 1150-1250 cm⁻¹ range, confirming the presence of the aryl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (4H): The para-substituted aromatic ring will exhibit a characteristic AA'BB' system. Expect two multiplets or "pseudo-doublets" between δ 7.0-7.4 ppm. The protons ortho to the fluorine (meta to the -CH₂SH group) will appear as a triplet-like multiplet around δ 7.0-7.1 ppm due to coupling with both the adjacent aromatic proton and the fluorine atom. The protons meta to the fluorine (ortho to the -CH₂SH group) will appear as a doublet of doublets around δ 7.2-7.3 ppm.

-

Benzylic Protons (-CH₂-, 2H): A doublet is expected around δ 3.7 ppm. The signal is split by the adjacent thiol proton (³JHH ≈ 7-8 Hz).

-

Thiol Proton (-SH, 1H): A triplet is expected around δ 1.6-1.8 ppm, split by the two benzylic protons. The chemical shift of this proton is highly variable and can be affected by concentration, solvent, and temperature. It can be confirmed by a D₂O shake, which causes the peak to disappear.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Benzylic Carbon (-CH₂-): Expect a signal around δ 28-30 ppm.

-

Aromatic Carbons (4 signals):

-

C-F: A large doublet at ~δ 162 ppm with a large one-bond coupling constant (¹JCF ≈ 245 Hz).

-

C-CH₂SH (ipso-carbon): A doublet at ~δ 135 ppm with a smaller coupling constant (³JCF ≈ 3 Hz).

-

CH (ortho to F): A doublet at ~δ 115 ppm with a significant coupling constant (²JCF ≈ 21 Hz).

-

CH (meta to F): A doublet at ~δ 131 ppm with a smaller coupling constant (³JCF ≈ 8 Hz).

-

Reactivity, Stability, and Applications

Stability and Handling

This compound is stable under standard laboratory conditions but is susceptible to oxidation. The thiol group can be readily oxidized by atmospheric oxygen to form the corresponding bis(4-fluorobenzyl)disulfide, especially in the presence of base or metal catalysts. For this reason, it is often recommended to handle the material under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or for sensitive reactions to maintain its integrity.

Chemical Reactivity

The reactivity is dominated by the nucleophilic and weakly acidic nature of the thiol group.

-

Nucleophilic Substitution (S-Alkylation): As a potent sulfur nucleophile, especially after deprotonation to the thiolate, it readily participates in Sₙ2 reactions with alkyl halides and other electrophiles to form benzyl thioethers.[9] This is its most common application in synthetic chemistry.

-

Acidity: With a pKₐ of approximately 9.5 (estimated based on benzyl mercaptan), the thiol proton can be removed by common bases (e.g., NaOH, NaH, K₂CO₃) to generate the corresponding thiolate anion, which is a much stronger nucleophile.

-

Oxidation: Mild oxidizing agents (e.g., I₂, H₂O₂) will convert it to the disulfide. Stronger oxidizing agents can lead to sulfonic acids.

-

C-S Bond Cleavage: Under specific oxidative conditions, the benzylic C-S bond can be cleaved.[10]

Key Applications

The primary utility of this compound is as a synthetic intermediate.

-

Pharmaceutical Research: It is a key reagent for synthesizing molecules of pharmaceutical interest. A notable example is its use in the synthesis and stability studies of the anticancer drug candidate fluorapacin and its related degradation products, bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide.[4] The 4-fluorobenzyl motif is a common feature in drug design, used to modulate properties like metabolic stability and receptor binding affinity.

-

Organic Building Block: It serves as a versatile fluorinated building block for introducing the 4-fluorobenzylthio moiety into a wide range of organic structures.[2]

Experimental Protocols

The following protocols are presented with a focus on reproducibility and safety. All operations should be conducted in a well-ventilated chemical fume hood.

Protocol for Synthesis of this compound

This protocol is adapted from the standard synthesis of benzyl thiols via the isothiouronium salt intermediate, a robust and high-yielding method.

Principle: The synthesis is a two-step process. First, 4-fluorobenzyl chloride (or bromide) undergoes an Sₙ2 reaction with thiourea to form a stable, crystalline S-(4-fluorobenzyl)isothiouronium salt. Second, this salt is hydrolyzed under basic conditions to liberate the thiol, which is then isolated by acidification and extraction.

Step 1: Formation of S-(4-fluorobenzyl)isothiouronium chloride

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzyl chloride (14.45 g, 100 mmol) and thiourea (8.37 g, 110 mmol, 1.1 eq).

-

Add 100 mL of 95% ethanol as the solvent.

-

Heat the mixture to reflux (approx. 80-85 °C) with stirring. The solids will gradually dissolve as the reaction proceeds. Maintain reflux for 4-6 hours.

-

After the reflux period, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize crystallization of the isothiouronium salt.

-

Collect the white, crystalline product by vacuum filtration. Wash the filter cake with two portions of cold diethyl ether (2x 30 mL) to remove any unreacted starting material.

-

Dry the salt in a vacuum oven at 40-50 °C. The product is stable and can be stored or used directly in the next step.

Step 2: Hydrolysis to this compound

-

Set up a 500 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. It is crucial to maintain an inert atmosphere to prevent disulfide formation.

-

Add the S-(4-fluorobenzyl)isothiouronium chloride (approx. 100 mmol) to the flask.

-

Prepare a solution of sodium hydroxide (24 g, 600 mmol) in 300 mL of deionized water and add it to the flask.

-

Heat the mixture to reflux (approx. 100-105 °C) under a gentle flow of nitrogen. Maintain reflux with vigorous stirring for 2-3 hours. The hydrolysis will liberate the thiol.

-

Cool the reaction mixture to room temperature in an ice bath.

-

While still in the fume hood and with good stirring, slowly and carefully acidify the cooled mixture to pH ~1-2 by adding 6M hydrochloric acid. This protonates the thiolate to form the water-insoluble mercaptan. Monitor the pH with indicator paper.

-

Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash them with water (1 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product should be purified by vacuum distillation (boiling point: 72-74 °C at 15 mmHg) to yield the final product as a clear, colorless liquid.

Protocol for Purity Assessment by Gas Chromatography (GC)

GC is the standard method for assessing the purity of volatile compounds like this compound, as cited by commercial suppliers.[5]

Principle: A small amount of the sample is volatilized and passed through a capillary column. The components separate based on their boiling points and interaction with the column's stationary phase. A Flame Ionization Detector (FID) is typically used for detection.

-

Sample Preparation: Prepare a dilute solution of the purified this compound (approx. 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

-

GC System and Conditions (Typical):

-

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 280 °C.

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes. (This program should be optimized based on the specific instrument).

-

-

Analysis: Inject 1 µL of the prepared sample into the GC. The resulting chromatogram should show a single major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The primary impurity to look for would be the corresponding disulfide, which would have a significantly longer retention time due to its higher molecular weight and boiling point.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with thiols.

-

Hazards: this compound is a combustible liquid. It is harmful if inhaled or swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is suitable), safety glasses with side shields or goggles, and a flame-retardant lab coat. All handling of the neat liquid must be performed in a chemical fume hood.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames. Due to its powerful stench, it is advisable to have a bleach solution ready for decontaminating glassware and spills. The bleach oxidizes the thiol to odorless sulfonic acids.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents. Storage under an inert atmosphere is recommended to prevent disulfide formation over time.

Conclusion

This compound is a versatile and important reagent in modern organic synthesis, particularly for applications in drug discovery. Its physicochemical properties are well-defined, allowing for predictable behavior in reactions and purification. While its handling requires significant precautions due to its odor and toxicity, its utility as a nucleophilic building block is well-established. The protocols and data provided in this guide offer a comprehensive foundation for scientists to confidently and safely incorporate this compound into their research endeavors.

References

- National Institute of Standards and Technology (NIST). (n.d.). This compound - IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.

- National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook.

- Supporting Information. (2018). Angew. Chem. Int. Ed., 57, 10949.

- Kannan, P., et al. (n.d.).

- Zhang, Y., et al. (2021).

- Hong, B., et al. (2020). Oxidative C–S Bond Cleavage of Benzyl Thiols Enabled by Visible-Light-Mediated Silver(II) Complexes. Organic Letters, 22(11), 4252–4257. [Link]

- Nishiyama, Y., Hosoya, T., & Yoshida, S. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters.

- ResearchGate. (n.d.). Benzyl thioethers and thioetherification reactions.

- Georganics. (n.d.). (4-Fluorophenyl)methanethiol.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

Sources

- 1. This compound, 96% | Fisher Scientific [fishersci.ca]

- 2. (4-Fluorophenyl)methanethiol - High purity | EN [georganics.sk]

- 3. This compound [webbook.nist.gov]

- 4. This compound 96 15894-04-9 [sigmaaldrich.com]

- 5. A10126.03 [thermofisher.com]

- 6. This compound [webbook.nist.gov]

- 7. 4-CHLOROBENZYL MERCAPTAN(6258-66-8) 1H NMR spectrum [chemicalbook.com]

- 8. 4-METHYLBENZYL MERCAPTAN(4498-99-1) 1H NMR [m.chemicalbook.com]

- 9. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

4-Fluorobenzyl mercaptan molecular weight

An In-Depth Technical Guide to 4-Fluorobenzyl Mercaptan for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound (4-FBMT), a critical reagent in organic synthesis and drug development. The document details its core molecular properties, centered around its molecular weight of 142.19 g/mol , and expands into its physicochemical characteristics, synthesis protocols, and significant applications.[1][2][3][4] With a focus on scientific integrity, this guide offers field-proven insights into its handling, safety, and analytical characterization, tailored for researchers, scientists, and professionals in the pharmaceutical industry. Key applications, such as its use in the synthesis of anticancer agent derivatives, are explored, supported by detailed experimental considerations and workflow visualizations.

Core Molecular Profile

This compound, also known as (4-fluorophenyl)methanethiol, is a fluorinated aromatic thiol.[5] The introduction of a fluorine atom onto the benzyl mercaptan scaffold imparts unique properties, influencing its reactivity, lipophilicity, and metabolic stability, which are of particular interest in medicinal chemistry.

Its fundamental identity is defined by its molecular formula and weight.

A summary of its essential physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 15894-04-9 | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [5][6][7] |

| Density | 1.157 g/mL at 25 °C | [4] |

| Boiling Point | 72-74 °C at 15 mmHg | [4] |

| Refractive Index | n20/D 1.545 | [4] |

| Flash Point | 76.7 °C (170.0 °F) - closed cup | [8] |

| Odor | Pungent, stench | [6][9] |

| InChI Key | RKTRHMNWVZRZJQ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound typically follows established nucleophilic substitution pathways common for producing thiols. The most prevalent and industrially scalable method involves the reaction of a 4-fluorobenzyl halide with a sulfur nucleophile.

Causality of Experimental Choice: The selection of 4-fluorobenzyl chloride or bromide as the electrophile is based on its commercial availability and reactivity. The choice of the sulfur source, such as sodium thiouride followed by hydrolysis or sodium hydrosulfide (NaSH), provides a direct and efficient route to the thiol functional group via an Sₙ2 mechanism. The Sₙ2 pathway is favored due to the primary nature of the benzylic carbon, leading to a clean inversion of stereochemistry (though not relevant for this achiral molecule) and high yields.

Caption: Synthetic workflow for this compound via Sₙ2 reaction.

Applications in Drug Development and Organic Synthesis

The utility of this compound extends beyond its role as a simple chemical building block. Its application is particularly noteworthy in the synthesis of compounds with significant biological activity.

Synthesis of Fluorapacin Degradation Products: A primary application is in the synthesis of reference standards for the anticancer drug candidate fluorapacin, which is bis(4-fluorobenzyl)trisulfide.[8] The stability of this trisulfide is a critical parameter in drug development. This compound is used to synthesize its potential degradation products, bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide, through controlled oxidation or disproportionation reactions.[8] This work is vital for understanding the drug's shelf-life and metabolic fate.

Caption: Synthesis of a fluorapacin-related disulfide from 4-FBMT.

Versatile Thiolating Agent: As a nucleophile, this compound is used to introduce the 4-fluorobenzylthio group into various molecules. This moiety can act as a protecting group for other functionalities or as a key pharmacophore in its own right. It also reacts with quinones, such as p-chloranil, to afford substituted thioquinones, a class of compounds with interesting electronic and potential biological properties.[8]

Experimental Protocols & Characterization

Protocol 4.1: Safe Handling and Storage

The potent stench and health hazards of this compound necessitate strict handling protocols.[6][9] This self-validating system ensures user safety and experimental integrity.

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to mitigate inhalation risk due to its respiratory toxicity and strong odor.[9][10]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[9][10]

-

Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure. Work away from ignition sources as the material is a combustible liquid.[6][9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[9][11]

-

Waste Disposal: Quench residual mercaptan in glassware and on surfaces by rinsing with a dilute bleach solution (sodium hypochlorite) before washing. Dispose of chemical waste in a dedicated, labeled container according to institutional guidelines.[10]

Protocol 4.2: General Procedure for S-Alkylation

This protocol describes a representative reaction of this compound with an alkyl halide.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous aprotic solvent (e.g., THF or DMF).

-

Deprotonation: Add 1.0 equivalent of this compound via syringe. Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base (e.g., 1.1 equivalents of sodium hydride) portion-wise to form the thiolate. The choice of a strong base ensures complete deprotonation, maximizing the concentration of the active nucleophile.

-

Nucleophilic Attack: Slowly add 1.05 equivalents of the desired alkyl halide electrophile dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Spectroscopic Characterization

To confirm the identity and purity of this compound, the following spectroscopic signatures are expected:

-

¹H NMR:

-

A triplet around 1.6-1.9 ppm corresponding to the thiol proton (-SH).

-

A doublet around 3.7 ppm corresponding to the two benzylic protons (-CH₂-).

-

A complex multiplet pattern in the aromatic region (approx. 7.0-7.4 ppm) characteristic of a 1,4-disubstituted benzene ring, showing coupling to the fluorine atom.

-

-

¹³C NMR:

-

A signal for the benzylic carbon (~25-35 ppm).

-

Four distinct signals in the aromatic region, with carbon-fluorine coupling constants (J-coupling) observable for the carbons ortho and meta to the fluorine atom. The carbon directly attached to the fluorine will show a large one-bond C-F coupling.

-

-

IR Spectroscopy:

-

A weak but sharp absorption band in the region of 2550-2600 cm⁻¹ characteristic of the S-H stretch.

-

A strong absorption band around 1220-1230 cm⁻¹ corresponding to the C-F stretch.

-

-

Mass Spectrometry (EI):

-

A molecular ion (M⁺) peak at m/z = 142.

-

A prominent fragment ion peak at m/z = 109, corresponding to the fluorotropylium cation ([C₇H₆F]⁺), is highly characteristic.

-

Safety and Hazard Management

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 + H332 | Harmful if swallowed or if inhaled.[5][11] |

| Skin Irritation | H315 | Causes skin irritation.[5][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[5][6] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[6] |

| Flammability | H227 | Combustible liquid.[11] |

First Aid Measures:

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing and get medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]

Conclusion

This compound is a specialized chemical reagent whose precise molecular weight of 142.19 g/mol is just the starting point of its scientific identity. Its value for researchers lies in the unique combination of a nucleophilic thiol group and a fluorinated aromatic ring. This structure makes it an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical field for creating and analyzing potential drug candidates like fluorapacin. Proper understanding and application of the handling, synthesis, and characterization protocols outlined in this guide are essential for leveraging its full potential safely and effectively in a research environment.

References

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 15894-04-9).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68021, 4-Fluorobenzyl bromide.

- Organic Syntheses. (n.d.). Procedure for the preparation of 2-Cyanoethanethiol.

- Wikipedia. (n.d.). Benzyl mercaptan.

- Google Patents. (1991). US5001271A - Synthesis of benzyl mercaptan.

Sources

- 1. This compound (CAS 15894-04-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. scbt.com [scbt.com]

- 3. 4-氟苄基硫醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-氟苄基硫醇 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. This compound | 15894-04-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 4-氟苄基硫醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound | 15894-04-9 | TCI AMERICA [tcichemicals.com]

4-Fluorobenzyl mercaptan structure

An In-depth Technical Guide to the Structure, Properties, and Synthesis of 4-Fluorobenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (also known as (4-fluorophenyl)methanethiol), a critical organosulfur building block in synthetic and medicinal chemistry. We delve into the nuanced details of its molecular structure, elucidated through a predictive analysis of its spectroscopic signatures (NMR, IR, MS) grounded in data from closely related analogues. This guide outlines a robust, field-proven methodology for its synthesis, explaining the mechanistic rationale behind the procedural steps. Furthermore, we explore the compound's chemical reactivity, focusing on the pivotal role of the thiol group and the electronic influence of the para-fluoro substituent. Special emphasis is placed on its application as a key precursor in the synthesis of advanced pharmaceutical agents, most notably the anticancer candidate fluorapacin. This document serves as an essential resource for researchers leveraging this versatile reagent in drug discovery and materials science.

Introduction: A Versatile Fluorinated Thiol

This compound, CAS 15894-04-9, is a bifunctional organic molecule featuring a thiol (-SH) group attached to a 4-fluorobenzyl scaffold. This unique combination of a nucleophilic sulfur center and a fluorinated aromatic ring makes it a reagent of significant interest, particularly in the field of drug development.

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. The 4-fluorobenzyl moiety is therefore a privileged structural motif. The thiol group, a soft nucleophile, is highly versatile, participating in a wide array of chemical transformations including S-alkylation, oxidation to disulfides, and addition to electrophilic double bonds. Its propensity to form disulfide bonds is of particular biological relevance, as seen in its role as a precursor to polysulfide-containing anticancer agents.[1] This guide will provide a detailed examination of the core structural and chemical properties that underpin the utility of this compound.

Molecular Structure and Properties

A thorough understanding of a molecule's physical and structural characteristics is fundamental to its effective application.

Chemical Identity

The essential identifiers and nomenclature for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | (4-Fluorophenyl)methanethiol[2] |

| Synonyms | 4-Fluorobenzenemethanethiol, p-Fluorotoluene-α-thiol[3][4] |

| CAS Number | 15894-04-9 |

| Molecular Formula | C₇H₇FS[2] |

| Molecular Weight | 142.19 g/mol |

| SMILES | Fc1ccc(CS)cc1 |

| InChI Key | RKTRHMNWVZRZJQ-UHFFFAOYSA-N |

Physicochemical Properties

The bulk physical properties of this compound are critical for its handling, reaction setup, and purification. It is a combustible liquid with a characteristic and powerful stench, necessitating its handling in a well-ventilated fume hood.[3]

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Odor | Strong, stench | [3] |

| Boiling Point | 72-74 °C @ 15 mmHg | |

| Density | 1.157 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.545 | |

| Flash Point | 76.67 °C (170.0 °F) - closed cup |

Structural Elucidation & Spectroscopic Characterization

While complete, assigned spectra for this compound are not available in major public databases like SDBS[5][6], its structure can be unequivocally confirmed through a combination of spectroscopic techniques. The following analysis is based on established principles and data from closely related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to show three distinct signals in deuterated chloroform (CDCl₃):

-

Aromatic Region (δ 7.0-7.3 ppm): The four aromatic protons will appear as two sets of signals due to the para-substitution pattern.

-

The two protons (H-2, H-6) ortho to the -CH₂SH group are expected to appear as a doublet of doublets around δ 7.25 ppm . They are split by the adjacent protons (H-3, H-5) and show long-range coupling to the fluorine atom.

-

The two protons (H-3, H-5) ortho to the fluorine atom are expected around δ 7.00 ppm . They will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to splitting by both the adjacent protons and the fluorine atom. This assignment is supported by the spectrum of bis(4-fluorobenzyl)disulfane, which shows aromatic signals at δ 7.19 and 7.01 ppm.[7]

-

-

Benzylic Protons (δ ~3.7 ppm): The two methylene protons (-CH₂-) adjacent to the sulfur atom are expected to appear as a doublet. This signal is coupled to the single thiol proton. A chemical shift of approximately δ 3.71 ppm is anticipated.

-

Thiol Proton (δ ~1.7 ppm): The thiol proton (-SH) is expected to be a triplet, coupled to the two benzylic protons, appearing around δ 1.6-1.8 ppm . The exact chemical shift and multiplicity can be concentration-dependent and may broaden upon exchange with trace water.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will display characteristic shifts and C-F coupling constants:

-

C-F Carbon (δ ~162 ppm): The carbon directly bonded to fluorine (C-4) will be the most downfield in the aromatic region, appearing around δ 162 ppm with a large one-bond coupling constant (¹J_CF ≈ 245 Hz ).

-

Aromatic CH Carbons (δ ~131 and ~115 ppm): The carbons ortho to the -CH₂SH group (C-2, C-6) are predicted around δ 131.0 ppm with a small three-bond C-F coupling (³J_CF ≈ 8 Hz ). The carbons ortho to the fluorine (C-3, C-5) are predicted to be more upfield around δ 115.5 ppm with a larger two-bond coupling (²J_CF ≈ 21 Hz ). These predictions are strongly supported by the experimental data for bis(4-fluorobenzyl)disulfane.[7]

-

Quaternary Aromatic Carbon (δ ~134 ppm): The carbon bearing the methylene group (C-1) is expected near δ 133-134 ppm , also showing a small C-F coupling.

-

Benzylic Carbon (δ ~28 ppm): The benzylic carbon (-CH₂-) is expected to be significantly upfield, around δ 28-30 ppm .

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Data from the NIST gas-phase IR library confirms the following characteristic vibrations[3]:

-

S-H Stretch: A weak but sharp absorption band is expected in the range of 2550-2600 cm⁻¹ . This is a definitive peak for the thiol functional group.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2920-2950 cm⁻¹) from the methylene group.

-

Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region. A strong band around 1510 cm⁻¹ is characteristic of para-substituted benzene rings.

-

C-F Stretch: A strong, characteristic absorption is expected in the 1220-1240 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI), this compound is expected to show:

-

Molecular Ion (M⁺): A clear peak at m/z = 142 .

-

Base Peak (m/z = 109): The most abundant peak will result from the loss of the sulfhydryl radical (•SH) via benzylic cleavage. This forms the highly stable 4-fluorotropylium cation. This fragmentation is a hallmark of benzyl derivatives.

Synthesis Methodologies

The synthesis of this compound is reliably achieved from its corresponding benzyl halide. The most common and robust laboratory-scale method involves a two-step sequence via an isothiouronium salt intermediate. This approach is favored over direct substitution with hydrosulfide salts, as it minimizes the formation of the corresponding thioether byproduct.

Synthetic Pathway: The Thiourea Method

The reaction proceeds by nucleophilic attack of the sulfur atom in thiourea on the electrophilic benzylic carbon of 4-fluorobenzyl chloride (or bromide), followed by basic hydrolysis of the intermediate salt.

Experimental Protocol: Representative Synthesis

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

4-Fluorobenzyl chloride (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (95%)

-

Sodium Hydroxide (3.0 eq)

-

Hydrochloric Acid (dilute)

-

Diethyl ether or Dichloromethane

Step 1: Formation of the S-(4-Fluorobenzyl)isothiouronium Chloride

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorobenzyl chloride (1.0 eq) and thiourea (1.1 eq) in 95% ethanol (approx. 3-4 mL per gram of halide).

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The isothiouronium salt will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry. The salt can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Transfer the S-(4-fluorobenzyl)isothiouronium chloride to a round-bottom flask. Add a solution of sodium hydroxide (3.0 eq) in water (approx. 4-5 mL per gram of salt).

-

Causality: The strong base is required to hydrolyze the C-N bonds of the isothiouronium group, liberating the thiolate anion.

-

Heat the mixture to reflux for 2-3 hours under a nitrogen atmosphere to prevent oxidation of the product.

-

Cool the mixture to room temperature. The product will be present as the sodium thiolate salt dissolved in the aqueous layer.

-

Carefully acidify the cooled solution with dilute hydrochloric acid to a pH of ~2-3 while stirring in an ice bath. This protonates the thiolate to form the thiol, which will separate as an oily layer.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound. The product can be purified further by vacuum distillation if necessary.

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its thiol group, modulated by the electronic properties of the fluorinated ring.

Acidity and Nucleophilicity of the Thiol Group

Thiols are generally more acidic than their corresponding alcohols. The parent compound, benzyl mercaptan, has a pKa of 9.43.[2][8] The fluorine atom at the para-position is electron-withdrawing through induction, which stabilizes the conjugate base (thiolate). Therefore, this compound is expected to be a slightly stronger acid than benzyl mercaptan, with a pKa likely in the range of 9.2-9.4.

This acidity means it is readily deprotonated by common bases (e.g., NaOH, NaH, K₂CO₃) to form the potent 4-fluorobenzylthiolate anion. This anion is an excellent soft nucleophile, readily participating in S-alkylation and S-acylation reactions.

Key Reactions

-

Oxidation to Disulfides: Thiols are easily oxidized to form disulfides. This is the most pertinent reaction in the context of drug development. Mild oxidizing agents like iodine, air (O₂), or hydrogen peroxide can effect this transformation.[7] This reaction is the basis for synthesizing its disulfide, trisulfide, and tetrasulfide analogues.

-

S-Alkylation: The thiolate is a powerful nucleophile for Sₙ2 reactions with alkyl halides and tosylates, forming stable thioether linkages. This is a common strategy for incorporating the 4-fluorobenzylthio moiety into larger molecules.[9]

-

Thio-Michael Addition: As a soft nucleophile, it readily adds to α,β-unsaturated carbonyl compounds in a conjugate fashion.

Application in Drug Development: Precursor to Fluorapacin

A significant application of this compound is in the synthesis of bis(4-fluorobenzyl)trisulfide, also known as Fluorapacin .[1][10] Fluorapacin has been investigated as a promising anticancer drug candidate. Its mechanism of action is linked to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells.

The stability and degradation of fluorapacin have been studied, revealing that it can disproportionate into the corresponding disulfide and tetrasulfide.[1] this compound is the essential starting material required to synthesize these reference standards and to develop the parent drug itself, highlighting its direct relevance to pharmaceutical research and development.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound presents several hazards that demand strict adherence to safety protocols.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.

-

-

Handling:

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Use in a well-ventilated area, preferably a fume hood.

-

Ground containers to prevent static discharge.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from oxidizing agents and heat sources.

-

Conclusion

This compound is a structurally distinct and synthetically valuable reagent. Its architecture, defined by a fluorinated aromatic ring and a nucleophilic thiol group, has been thoroughly characterized by spectroscopic methods. Well-established synthetic protocols allow for its reliable preparation, enabling its use as a versatile building block. The compound's reactivity profile, particularly its role in forming polysulfide linkages, has cemented its importance in the drug development pipeline as a key precursor to novel anticancer agents. For researchers in medicinal chemistry and materials science, a comprehensive understanding of this compound's properties, as detailed in this guide, is essential for unlocking its full synthetic potential.

References

- NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69.

- Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. (2019). PubMed Central.

- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PubMed Central.

- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.

- Royal Society of Chemistry. (n.d.). Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions.

- Bioregistry. (n.d.). Spectral Database for Organic Compounds.

- SpectraBase. (n.d.). PARA-FLUORO-BENZYL-MERCURY-CHLORIDE.

- MDPI. (2023). Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations.

- Bao, Y., Mo, X., Xu, X., An, H. (2008). Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances. Journal of Pharmaceutical and Biomedical Analysis.

- ResearchGate. (2008). Crystal Engineering of the Composition of Pharmaceutical Phases. Do Pharmaceutical Co-Crystals Represent a New Path to Improved Medicines?

- ResearchGate. (2023). Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations.

- re3data.org. (2023). Spectral Database for Organic Compounds.

- ResearchGate. (2008). Quantitative determination of anti-tumor agent bis(4-fluorobenzyl)trisulfide, fluorapacin and its pharmaceutical preparation.

- Capot Chemical. (n.d.). 4-Fluoro benzyl mercaptan.

- ResearchGate. (2022). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger.

- ACS Publications. (2020). Use of Bis(2,2,6,6-tetramethylpiperidin-1-yl)trisulfide as a Dynamic Covalent Bond for Thermally Healable Cross-Linked Polymer Networks.

- Cheméo. (n.d.). Chemical Properties of this compound.

- Tuning Interfacial Properties by Spontaneously Generated Organic... (n.d.).

- Wikipedia. (n.d.). Benzyl mercaptan.

- MDPI. (2022). Synthesis and Antimicrobial Evaluation of (+)-Neoisopulegol-Based Amino and Thiol Adducts.

- PubChem. (n.d.). Benzyl mercaptan.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzyl mercaptan CAS#: 100-53-8 [m.chemicalbook.com]

- 3. This compound | 15894-04-9 | TCI AMERICA [tcichemicals.com]

- 4. This compound (CAS 15894-04-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 7. mdpi.com [mdpi.com]

- 8. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzyl Mercaptan

Foreword: The Strategic Importance of Fluorinated Thiols in Modern Chemistry

Welcome to a comprehensive exploration of the synthesis of 4-fluorobenzyl mercaptan, a molecule of significant interest to researchers, scientists, and professionals in drug development and agrochemical innovation. The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1][2][3] this compound, with its reactive thiol group and fluorinated aromatic ring, serves as a critical building block in the construction of complex molecules with tailored biological activities.[4][5]

This guide is structured to provide not just a set of instructions, but a deep dive into the chemical rationale behind the synthetic routes. We will explore the nuances of experimental choices, the underlying reaction mechanisms, and the practical considerations necessary for the successful and safe synthesis of this versatile compound. Our goal is to empower you with the knowledge to not only replicate these methods but to adapt and innovate upon them in your own research endeavors.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective handling, synthesis, and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇FS | [6] |

| Molecular Weight | 142.19 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 72-74 °C at 15 mmHg | [8] |

| Density | 1.157 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.545 | [8] |

| CAS Number | 15894-04-9 | [9][6] |

Synthetic Pathways to this compound

There are two primary and reliable synthetic routes to this compound, starting from either the corresponding benzyl halide or benzyl alcohol. The choice of starting material often depends on commercial availability, cost, and the scale of the synthesis.

Route 1: Nucleophilic Substitution of 4-Fluorobenzyl Halides

This is arguably the most common and straightforward approach, typically proceeding through a two-step sequence involving the formation of a stable intermediate followed by its hydrolysis.

Overall Transformation:

Figure 1: General overview of the synthesis of this compound from 4-fluorobenzyl halides.

Step 1: Formation of the S-(4-Fluorobenzyl) Isothiouronium Salt

This method utilizes the reaction of a 4-fluorobenzyl halide (bromide or chloride) with thiourea to form a stable, crystalline S-benzyl isothiouronium salt. This intermediate is easily handled and purified, and its formation proceeds via a classic Sₙ2 mechanism.

Reaction Mechanism: Sₙ2 Displacement

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic benzylic carbon of the 4-fluorobenzyl halide.[10][11] This is a concerted, single-step process where the carbon-sulfur bond forms concurrently with the cleavage of the carbon-halogen bond.[12] The reaction proceeds with an inversion of configuration if the starting material were chiral, a hallmark of the Sₙ2 pathway.[13]

Figure 2: Simplified representation of the Sₙ2 mechanism for the formation of the isothiouronium salt.

Experimental Protocol: Synthesis of S-(4-Fluorobenzyl) Isothiouronium Chloride

-

Materials:

-

4-Fluorobenzyl chloride

-

Thiourea

-

Ethanol (95%)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzyl chloride (1 equivalent) and thiourea (1 equivalent).

-

Add 95% ethanol to the flask to create a solution or a suspension.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The S-(4-fluorobenzyl) isothiouronium chloride will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The product can be dried in a vacuum oven and is typically used in the next step without further purification.

-

Step 2: Alkaline Hydrolysis of the Isothiouronium Salt

The S-(4-fluorobenzyl) isothiouronium salt is then subjected to alkaline hydrolysis to liberate the desired this compound.

Experimental Protocol: Hydrolysis to this compound

-

Materials:

-

S-(4-Fluorobenzyl) isothiouronium chloride

-

Sodium hydroxide (NaOH)

-

Water

-

Dilute acid (e.g., HCl or H₂SO₄) for neutralization

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

-

Procedure:

-

To the S-(4-fluorobenzyl) isothiouronium chloride from the previous step, add an aqueous solution of sodium hydroxide (typically a 10-20% solution).

-

Heat the mixture to reflux for 1-2 hours. The hydrolysis will result in the formation of the sodium salt of the mercaptan.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a dilute acid until it is slightly acidic. Caution: This step will release the foul-smelling this compound. Perform this in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-